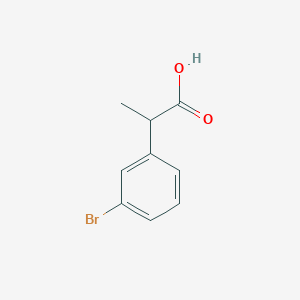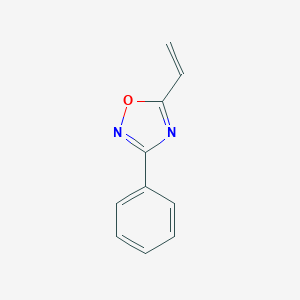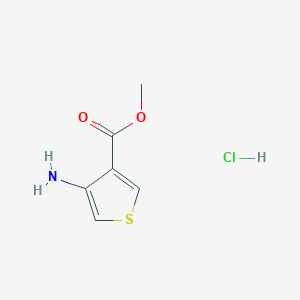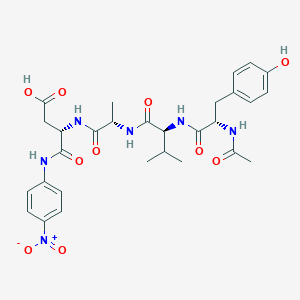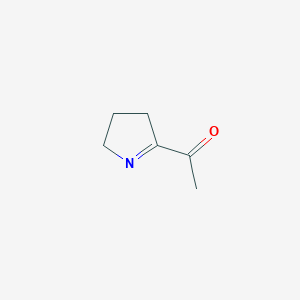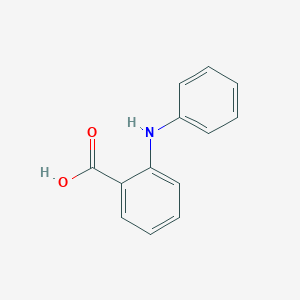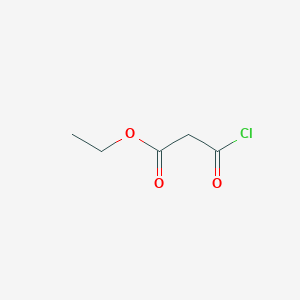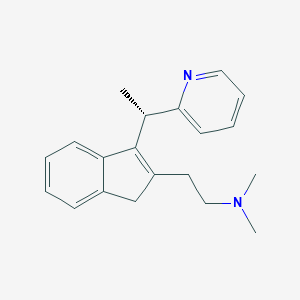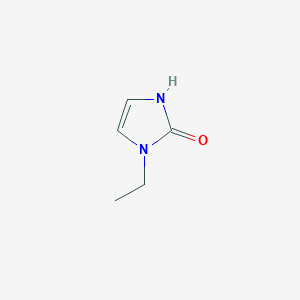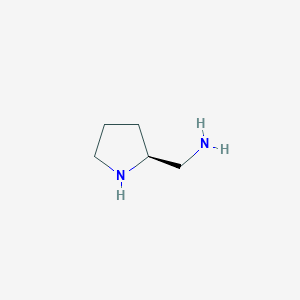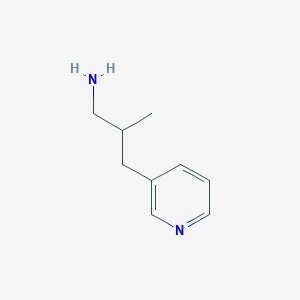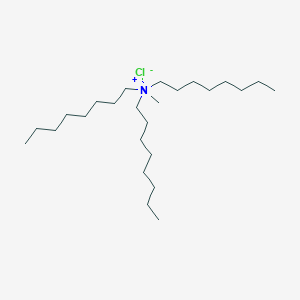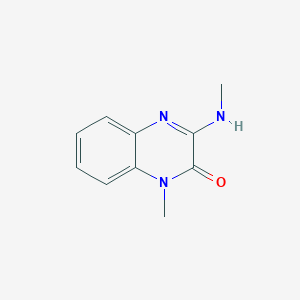
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with a methyl group at the 1-position and a methylamino group at the 3-position
Preparation Methods
The synthesis of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which undergoes cyclization to form the quinoxalinone core. The methylamino group can be introduced through subsequent methylation reactions using methylamine and appropriate reagents.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone form.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine: The compound’s pharmacological properties make it a promising candidate for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
1-Methylquinoxalin-2(1H)-one: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminoquinoxalin-2(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
1,3-Dimethylquinoxalin-2(1H)-one: Contains two methyl groups, which can influence its chemical behavior and biological effects.
The uniqueness of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
112072-67-0 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


